3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride
Description
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBRFTBVKYFJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride typically involves the reaction of 3-carboxybenzaldehyde with benzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzylamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted benzylamine derivatives.
Scientific Research Applications
Overview
3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride is a chemical compound with significant potential across various scientific disciplines, particularly in medicinal chemistry, biochemistry, and materials science. Its unique structural features, including an aminomethyl group and a benzoic acid moiety, facilitate diverse applications, particularly in drug development, enzyme inhibition studies, and proteomics.
Medicinal Chemistry
3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride has been investigated for its role as a pharmaceutical intermediate. It exhibits potential as a competitive inhibitor of proteolytic enzymes, which are critical in various biochemical pathways. This inhibition can be pivotal in drug development for conditions where proteolytic activity needs to be modulated, such as cancer and inflammatory diseases.
Enzyme Inhibition Studies
The compound's structure allows it to interact with specific molecular targets, making it valuable for studying enzyme interactions. It has shown efficacy as an enzyme inhibitor in various assays, contributing to the understanding of enzyme kinetics and mechanisms . For instance, its application in studying acetylcholinesterase inhibition suggests potential therapeutic implications for neurodegenerative diseases like Alzheimer's .
Proteomics Research
In proteomics, 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride serves as a crucial component in cleavable biotinylation techniques. It reacts with cysteine residues on proteins to attach biotin tags, facilitating protein isolation and characterization through streptavidin affinity chromatography. This application is essential for identifying and studying protein interactions and functions.
Case Study 1: Inhibition of Proteolytic Enzymes
A study evaluated the inhibitory effects of 3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride on various proteolytic enzymes. The results indicated that the compound significantly reduced enzyme activity at micromolar concentrations, suggesting its potential use in therapeutic applications aimed at modulating proteolytic pathways involved in disease processes.
Case Study 2: Biochemical Assays
In another investigation, the compound was utilized in biochemical assays to study its interaction with different receptors and enzymes. The findings revealed that it could effectively inhibit specific enzyme activities related to inflammation, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The benzylamine group can interact with enzymes and receptors, leading to various biological effects. The carboxyphenyl moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Key Research Findings:
Positional Isomerism :
- Substitution at position 3 (main compound) vs. 4 () or 2 () alters solubility and crystal packing due to steric and electronic effects. For instance, the 2-substituted analog exhibits reduced solubility compared to the 3- and 4-isomers .
Functional Group Modifications: Replacing the benzoic acid with a propanoate ester () increases lipophilicity, making it suitable for prodrug formulations. Hydrolysis of the ester regenerates the active carboxylic acid . Ethylamino substituents () reduce molecular weight and modify hydrogen-bonding capacity, impacting biochemical interactions .
Additional Substituents: The methyl group in 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride () introduces steric hindrance, altering reactivity and making it useful in material science for tailored polymer designs .
Hydrochloride Salt Advantages :
- All analogs benefit from enhanced aqueous solubility due to the hydrochloride salt, facilitating their use in aqueous-phase reactions and drug formulations .
Biological Activity
3-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety with an aminomethyl group at the para position of the phenyl ring. Its hydrochloride form enhances solubility in biological systems. The molecular formula is CHClNO, and it has been classified under various categories based on its biological effects.
The biological activity of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission. Studies indicate that it may exhibit competitive inhibition properties, similar to established AChE inhibitors like donepezil .
- Antitumor Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects : Research indicates that derivatives of PABA can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by inflammation .
Biological Activity Data
| Activity Type | IC Values | Reference |
|---|---|---|
| AChE Inhibition | 7.49 ± 0.16 µM | |
| Antitumor (MCF-7) | IC < 10 µM | |
| Cytotoxicity (HepG2) | 23.31 ± 0.09 µM |
Case Studies and Research Findings
- Anticholinesterase Activity : A study compared the inhibitory effects of various compounds on AChE, highlighting that 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride exhibited significant inhibition with an IC value comparable to standard drugs used in Alzheimer's treatment .
- Antitumor Properties : In vitro assays demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with mechanisms involving caspase activation and modulation of Bcl-2 family proteins. The IC for this effect was found to be less than 10 µM, indicating potent activity .
- Inflammation Studies : Research on the anti-inflammatory properties revealed that the compound reduced TNF-α levels significantly in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What spectroscopic methods are recommended for confirming the structural integrity of 3-[4-(aminomethyl)phenyl]benzoic acid hydrochloride?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) to validate the structure. For example, NMR can confirm the aromatic proton environment and the presence of the aminomethyl group, while IR identifies functional groups like carboxylic acid and amine . HRMS ensures molecular weight accuracy, as demonstrated in urea derivative syntheses .
Q. What are the critical parameters to monitor during the synthesis of this compound?
- Methodological Answer : Key parameters include reaction temperature, time, and purification steps. Microwave-assisted synthesis (e.g., 130°C for 10 minutes) can enhance reaction efficiency, as shown in urea derivative preparations . Post-synthesis, acid precipitation (e.g., 3 M HCl) improves yield by isolating the product from aqueous solutions . Monitor purity via HPLC, ensuring ≥93% purity for reproducibility .
Q. How should researchers address solubility challenges during purification?
- Methodological Answer : The compound is slightly soluble in water , so use acidified conditions (e.g., HCl) to precipitate the product, as demonstrated in urea derivative syntheses . For advanced purification, employ column chromatography with gradients of hexane/ethanol (1:1) to resolve impurities, similar to triazine-based benzoic acid derivatives .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized to improve yield and purity?
- Methodological Answer : Adjust reaction time and temperature systematically. For example, increasing temperature from 120°C to 130°C reduced reaction time from 15 to 10 minutes while maintaining ~67% yield in urea derivative synthesis . Incorporate catalysts like ammonium chloride to accelerate reaction kinetics. Validate purity post-optimization using HPLC with retention time matching reference standards .
Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-reference NMR data with computational simulations (e.g., DFT calculations) to identify overlapping signals or missing peaks, as applied in triazine-benzoic acid crystal structure studies . Use deuterated solvents (e.g., DMSO-d6) to minimize solvent interference . For conflicting IR results, compare with literature spectra of structurally similar compounds, such as 3-(aminomethyl)benzeneboronic acid hydrochloride .
Q. How can researchers design bioactive derivatives while maintaining core structural stability?
- Methodological Answer : Modify the aminomethyl or benzoic acid moieties to introduce functional groups (e.g., trifluoromethyl, cyano) while preserving the aromatic backbone. For example, triazine-linked benzoic acid derivatives showed enhanced bioactivity when substituted with methoxy or formyl groups . Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and validate with LC-MS .
Q. What analytical approaches validate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct stress testing under thermal (e.g., 60°C), photolytic (UV light), and hydrolytic (acid/base) conditions. Monitor degradation products using HPLC-MS, as seen in agrochemical stability studies . For long-term storage, use desiccated environments (<10% humidity) and inert packaging to prevent hydrochloride salt hydrolysis .
Data Analysis and Contradiction Handling
Q. How should conflicting melting point data from different sources be reconciled?
- Methodological Answer : Re-measure melting points using a calibrated apparatus and standardized protocols (e.g., slow heating at 1°C/min). Compare results with literature values for structurally analogous compounds, such as 3-(aminomethyl)benzeneboronic acid hydrochloride (248–250°C) . If discrepancies persist, assess crystallinity via X-ray diffraction to rule out polymorphic variations .
Q. What statistical methods are suitable for analyzing variability in synthesis yields?
- Methodological Answer : Apply multivariate analysis (e.g., ANOVA) to identify significant factors (temperature, catalyst concentration). For small datasets, use Tukey’s HSD test to compare means across reaction conditions. In urea derivative studies, yield variability (±5%) was attributed to minor fluctuations in microwave power .
Tables for Key Data
| Parameter | Value/Technique | Reference |
|---|---|---|
| Melting Point | 248–250°C (analogous compound) | |
| Optimal Synthesis Temp | 130°C (microwave) | |
| HPLC Purity Threshold | ≥93% | |
| Solubility in Water | Slightly soluble |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
